molecular formula C12H22N2O2 B170937 (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate CAS No. 159991-07-8

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B170937
CAS No.: 159991-07-8
M. Wt: 226.32 g/mol
InChI Key: LGEWGFOMLJQHLL-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate” is an important intermediate in the manufacture of moxifloxacin . It is commonly known as “nonane” .


Synthesis Analysis

A novel synthesis of this compound has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7 (6H)-dione 3, enabling the desired chirality in the nonane .


Molecular Structure Analysis

The compound has two chiral centers, both of configuration S, and is optically active . Its molecular formula is C12H22N2O2 .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions. For instance, the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate of formula (II) gives the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate of formula (III) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 226.32 . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 313.8±15.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Kinase Inhibitors

  • Pyrazolo[3,4-b]pyridine Kinase Inhibitors : Pyrazolo[3,4-b]pyridine scaffolds, similar in structure to the query compound, have been extensively utilized in the design of kinase inhibitors, showing versatility due to their ability to interact with kinases in multiple binding modes. These compounds are significant in medicinal chemistry for their role in targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Synthesis and Chemical Properties

  • Hybrid Catalysts for Pyranopyrimidine Synthesis : The pyranopyrimidine core, closely related to the query compound, is crucial for medicinal and pharmaceutical applications due to its synthetic versatility and bioavailability. Recent studies have focused on employing hybrid catalysts for synthesizing structurally diverse derivatives of this scaffold, indicating its broad applicability in drug development and chemical synthesis (Parmar, Vala, & Patel, 2023).

CNS Drug Precursors

  • Central Nervous System (CNS) Acting Drugs : Heterocycles containing nitrogen, similar to the query compound, have been identified as potential precursors for synthesizing compounds with CNS activity. These studies underline the importance of such scaffolds in developing treatments for various CNS disorders (Saganuwan, 2017).

Antioxidative Spiroalkaloids

  • Acortatarins and Shensongines : Compounds like acortatarin A and B, which share structural features with the query compound, exhibit significant antioxidative activity. They are isolated from natural sources and have shown potential in treating diseases where reactive oxygen species (ROS) are implicated, highlighting the role of such structures in antioxidative therapeutics (Faisal, Shahzad, Larik, & Dar, 2018).

Environmental Remediation

  • Decomposition of Methyl Tert-Butyl Ether : Studies have explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to the query chemical, in environmental remediation efforts. This research provides insights into the application of cold plasma reactors for decomposing and converting MTBE into less harmful substances, demonstrating the environmental significance of such chemical reactions (Hsieh, Tsai, Chang, & Tsao, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The intermediate obtained from the synthesis of this compound can be converted into Moxifloxacin according to two synthesis routes . This suggests potential future directions in the synthesis of Moxifloxacin and other related compounds.

Mechanism of Action

Target of Action

The compound “(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate” is an important intermediate in the manufacture of Moxifloxacin . Moxifloxacin is a synthetic broad-spectrum antibacterial agent, employed for the treatment of respiratory infections (pneumonia, chronic sinusitis, chronic bronchitis), skin and soft tissues .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The synthesis of the compound involves the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This results in the formation of the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate . This intermediate is then converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro [3,4-b]pyridine-5,7-dione . Finally, this intermediate is converted to (4aS,7as)-octahydro-1H-pyrrolo [3,4-b]pyridine .

Biochemical Pathways

The biochemical pathways involved in the synthesis of this compound are complex and involve several steps. The majority of manufacturers follow the resolution process, which involves coupling of 2,3-pyridine dicarboxylic acid with benzylamine to obtain an intermediate followed by pyridine ring reduction to afford another intermediate . This intermediate is then subjected to resolution with D-(-) tartaric acid in ethanol followed by deprotection to afford the final compound .

Pharmacokinetics

The compound is an intermediate in the synthesis of moxifloxacin , which is known to have good bioavailability and is well-absorbed from the gastrointestinal tract .

Result of Action

The result of the action of this compound is the production of Moxifloxacin , a broad-spectrum antibacterial agent. Moxifloxacin is used in the treatment of various bacterial infections, including respiratory infections, skin and soft tissue infections .

Action Environment

The action environment of this compound is primarily in the laboratory setting, where it is synthesized as an intermediate in the production of Moxifloxacin .

Properties

IUPAC Name

tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEWGFOMLJQHLL-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364041
Record name (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181141-40-2, 159991-07-8
Record name rel-1,1-Dimethylethyl (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181141-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-PYRROLO[3,4-B]PYRIDINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (2.00 g) in MeOH was added a catalytic amount of 20% Pd(OH)2/C. The suspension was stirred for 2 h at room temperature under H2 and filtered. The filtrate was concentrated in vacuo and the residue was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 227.6 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In 50 ml of ethanol was dissolved 2.86 g of 6-benzyl-1-t-butoxycarbonyloctahydropyrrolo[3.4-b]pyridine, and 500 mg of 5% palladium-on-carbon was added thereto. While the reaction vessel was heated by a tungsten lamp, hydrogenation was conducted under a pressurized hydrogen gas atmosphere of 4 kg/cm2 for 1.5 hours. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated to yield 1.98 g of the titled compound as an oily substance.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.